molecular formula C9H9NO3 B8796532 2-[(4-Nitrophenyl)methyl]oxirane CAS No. 49574-55-2

2-[(4-Nitrophenyl)methyl]oxirane

Cat. No.: B8796532
CAS No.: 49574-55-2
M. Wt: 179.17 g/mol
InChI Key: CJVUNCSHJIZNJF-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenoxy)methyl]oxirane (IUPAC name), also known as glycidyl 4-nitrophenyl ether (CAS: 5255-75-4), is an epoxide derivative featuring a nitro-substituted phenyl ether group attached to the oxirane ring via a methyl bridge . Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.18 g/mol. This compound is synthesized via nucleophilic epoxide ring-opening reactions or enzymatic catalysis, as demonstrated in studies evaluating epoxide hydrolase activity . It serves as a critical substrate in biochemical assays to measure enzymatic hydrolysis rates and has applications in polymer chemistry and pharmaceutical intermediate synthesis .

Properties

CAS No.

49574-55-2

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]oxirane

InChI

InChI=1S/C9H9NO3/c11-10(12)8-3-1-7(2-4-8)5-9-6-13-9/h1-4,9H,5-6H2

InChI Key

CJVUNCSHJIZNJF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)methyl]oxirane typically involves the epoxidation of 1-allyl-4-nitrobenzene. One common method is as follows :

    Starting Material: 1-allyl-4-nitrobenzene.

    Reagent: m-Chloroperbenzoic acid (mCPBA).

    Solvent: Anhydrous dichloromethane (DCM).

    Conditions: The reaction mixture is cooled in an ice/water bath and stirred under an inert atmosphere (argon) for 5 minutes. mCPBA is then added, and the reaction is allowed to proceed at 0°C for 2 hours, followed by room temperature for 15 hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Nitrophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: These are common for oxiranes and can be catalyzed by acids, bases, or nucleophiles.

    Substitution Reactions: The nitro group on the benzyl ring can undergo nucleophilic aromatic substitution, especially under reductive conditions.

Common Reagents and Conditions:

    Acids and Bases: Used for catalyzing ring-opening reactions.

    Nucleophiles: Such as amines and carboxylates, which attack the oxirane ring.

    Reducing Agents: For the reduction of the nitro group to an amine.

Major Products:

Scientific Research Applications

2-[(4-Nitrophenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methyl]oxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group on the benzyl ring can also participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and properties of oxirane derivatives are highly influenced by substituent groups. Below is a comparison of 2-[(4-nitrophenoxy)methyl]oxirane with structurally related epoxides:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reference
2-[(4-Nitrophenoxy)methyl]oxirane 4-Nitrophenoxy-methyl C₉H₉NO₄ 195.18 Enzyme assays, polymer crosslinking
2-Methyloxirane Methyl C₃H₆O 58.08 Synthetic precursor for polyethers
2-(Phenoxymethyl)oxirane Phenoxy-methyl C₉H₁₀O₂ 150.18 Fragrance modification, drug intermediates
2-(4-Methylphenyl)oxirane 4-Methylphenyl C₉H₁₀O 134.18 Research in organic synthesis
2-(4-Methoxyphenyl)-3-methyloxirane 4-Methoxyphenyl, methyl C₁₀H₁₂O₂ 164.20 Flavor and fragrance industry

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-[(4-nitrophenoxy)methyl]oxirane enhances electrophilicity, making it more reactive toward nucleophilic attack (e.g., enzymatic hydrolysis) compared to methoxy or methyl-substituted analogues .
  • Steric Effects : Bulky substituents (e.g., naphthalenyl in 2-((naphthalen-2-yloxy)methyl)oxirane) reduce reactivity in ring-opening reactions, whereas smaller groups like methyl facilitate faster reactions .
Reactivity and Enzymatic Hydrolysis

2-[(4-Nitrophenoxy)methyl]oxirane undergoes hydrolysis by epoxide hydrolases to yield 1-(4-nitrophenyl)ethane-1,2-diol. In contrast, 2-methyloxirane and 2-(phenoxymethyl)oxirane show negligible enzymatic hydrolysis under similar conditions, emphasizing the role of the nitro group in stabilizing transition states .

Compound Hydrolysis Rate (Relative) Product Enzyme Efficiency
2-[(4-Nitrophenoxy)methyl]oxirane 100% (Baseline) 1-(4-Nitrophenyl)ethane-1,2-diol High
2-Methyloxirane <5% 1,2-Propanediol Low
2-(Phenoxymethyl)oxirane ~10% 1-Phenoxy-1,2-ethanediol Moderate

Data adapted from enzymatic assays using BES buffer (pH 7.0) at 25°C .

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